molecular formula C12H12BrNO B6609573 6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers CAS No. 2866318-04-7

6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers

Cat. No. B6609573
CAS RN: 2866318-04-7
M. Wt: 266.13 g/mol
InChI Key: XCSOMRZEWABUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, (hereafter referred to as ‘the compound’) is a mixture of diastereomers that is used in various scientific and industrial applications. The compound is a colorless solid that is insoluble in water and has a boiling point of 178 °C. It is composed of two stereoisomers, one with a trans-fused and one with a cis-fused ring system. The two diastereomers differ in their physical and chemical properties, and their reactivity. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

The compound has been used in various scientific research applications, such as in the study of the enzyme-catalyzed formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. It has also been used in the study of the stereoselective synthesis of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. In addition, the compound has been used in the study of the mechanism of action of various enzymes, such as the enzyme-catalyzed formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid.

Mechanism of Action

The compound has been studied to determine its mechanism of action. It has been found that the compound binds to the active site of the enzyme, which then catalyzes the formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. This reaction is stereoselective, meaning that the enzyme preferentially catalyzes the formation of the trans-fused ring system.
Biochemical and Physiological Effects
The compound has been studied to determine its biochemical and physiological effects. It has been found that the compound has a weak inhibitory effect on the enzyme-catalyzed formation of trans-4-bromophenylacetic acid from 4-bromophenylacetic acid. In addition, the compound has been shown to have no effect on the activity of other enzymes, such as those involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The compound has several advantages and limitations for laboratory experiments. One advantage is that the compound is easily synthesized in a two-step process. In addition, the compound is relatively stable and does not degrade easily. However, the compound has a low solubility in water, which limits its use in some experiments.

Future Directions

The compound has several potential future directions for research. One potential direction is to further study the biochemical and physiological effects of the compound, as well as its potential uses in drug metabolism. In addition, further research could be conducted to determine the potential uses of the compound in the development of new drugs. Additionally, the compound could be studied to determine its potential applications in the synthesis of other compounds. Finally, further research could be conducted to study the mechanism of action of the compound, as well as its potential uses in the development of new catalysts.

Synthesis Methods

The compound can be synthesized through a two-step process. The first step involves the reaction of 4-bromophenylacetic acid with anhydrous potassium carbonate in a solvent, such as dimethylformamide (DMF). This reaction results in the formation of a potassium salt of 4-bromophenylacetic acid, which is then reacted with 1-azaspiro[3.3]heptan-2-one in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the compound.

properties

IUPAC Name

6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-10-3-1-8(2-4-10)9-5-12(6-9)7-11(15)14-12/h1-4,9H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSOMRZEWABUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.